molecular formula C18H22O2 B1362190 (3-Phenyl-1-adamantyl)acetic acid CAS No. 161036-56-2

(3-Phenyl-1-adamantyl)acetic acid

Cat. No.: B1362190
CAS No.: 161036-56-2
M. Wt: 270.4 g/mol
InChI Key: HUDYINFVSMWUNU-UHFFFAOYSA-N
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Description

(3-Phenyl-1-adamantyl)acetic acid is an organic compound with the molecular formula C18H22O2. It is characterized by the presence of a phenyl group attached to an adamantyl moiety, which is further connected to an acetic acid group.

Biochemical Analysis

Biochemical Properties

(3-Phenyl-1-adamantyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their function. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including disruption of normal cellular functions and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can lead to changes in metabolic flux and levels of metabolites. For example, this compound can influence pathways involved in energy production and biosynthesis of essential biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenyl-1-adamantyl)acetic acid typically involves the reaction of 1-adamantyl bromide with phenylmagnesium bromide to form 3-phenyl-1-adamantane. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as catalysts to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Phenyl-1-adamantyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Phenyl-1-adamantyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • (3-Phenyl-1-adamantyl)methanol
  • (3-Phenyl-1-adamantyl)amine
  • (3-Phenyl-1-adamantyl)chloride

Comparison: (3-Phenyl-1-adamantyl)acetic acid is unique due to the presence of the acetic acid group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

2-(3-phenyl-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDYINFVSMWUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377915
Record name (3-Phenyl-1-adamantyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161036-56-2
Record name (3-Phenyl-1-adamantyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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